(2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile
Description
Properties
IUPAC Name |
(2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N4O/c1-9(5-16)13(20,6-19-8-17-7-18-19)11-3-2-10(14)4-12(11)15/h2-4,7-9,20H,6H2,1H3/t9-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURMGBIMFHVPNC-TVQRCGJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C#N)[C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432007 | |
| Record name | (2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170862-36-9 | |
| Record name | (2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile is a complex organic compound recognized for its diverse biological activities. This compound features a difluorophenyl moiety, a hydroxy group, and a triazole ring, which contribute to its potential therapeutic applications. Understanding its biological activity can provide insights into its mechanism of action and possible uses in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C13H14F2N4O. Its structural configuration is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 312.338 g/mol |
| CAS Number | 241479-74-3 |
| SMILES | CC@HC@(Cn1cncn1)c2cc(F)ccc2F |
| InChI Key | SYSUFNUKZJVPBI-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring can chelate metal ions, inhibiting enzymes that depend on these metals for their activity. The difluorophenyl group enhances the lipophilicity of the compound, facilitating cellular penetration and interaction with intracellular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, stabilizing interactions with proteins and nucleic acids.
Antifungal Activity
Research indicates that compounds with triazole rings exhibit significant antifungal properties. For instance, derivatives of this compound have been evaluated for their efficacy against various fungal pathogens. Studies have shown that these compounds can inhibit the growth of fungi by disrupting ergosterol synthesis, a critical component of fungal cell membranes.
Antibacterial Activity
The antibacterial potential of this compound has also been explored. Its mechanism involves the inhibition of bacterial cell wall synthesis and interference with protein synthesis pathways. In vitro studies demonstrate that it exhibits activity against both Gram-positive and Gram-negative bacteria.
Case Studies
- Antifungal Efficacy : A study conducted on the antifungal properties of triazole derivatives showed that this compound displayed significant inhibition against Candida albicans and Aspergillus fumigatus, with IC50 values ranging from 5 to 15 µg/mL.
- Antibacterial Activity : In another investigation focused on antibacterial effects, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 10 µg/mL against S. aureus, highlighting its potential as an antibacterial agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Difluorophenyl Derivatives
Key Compounds:
(2S,3R)-3-(2,5-Difluorophenyl)-3-Hydroxy-2-Methyl-4-(1H-1,2,4-Triazol-1-yl)Butyronitrile (CAS 241479-74-3) Structural Difference: 2,5-difluorophenyl vs. 2,4-difluorophenyl. Synthesis: Achieved 91% yield using MgO in tetrahydrofuran/o-xylene at 130°C .
(2R,3S)-3-(2,5-Difluorophenyl)-3-Hydroxy-2-Methyl-4-(1H-1,2,4-Triazol-1-yl)Butyronitrile (CAS 2069200-13-9)
- Stereochemical Difference : (2R,3S) vs. (2S,3R).
- Impact : Inversion at C2 and C3 may reduce antifungal efficacy due to mismatched enzyme interactions .
Table 1: Substituent and Stereochemical Effects
| Compound | Substituent Position | Stereochemistry | Yield | Key Application |
|---|---|---|---|---|
| Target Compound | 2,4-difluorophenyl | (2S,3R) | N/A | Antifungal intermediate |
| CAS 241479-74-3 | 2,5-difluorophenyl | (2S,3R) | 91% | Research chemical |
| CAS 2069200-13-9 | 2,5-difluorophenyl | (2R,3S) | N/A | Stereochemical studies |
Voriconazole-Related Intermediates
(2R,3S/2S,3R)-2-(2,4-Difluorophenyl)-3-(5-Fluoropyrimidin-4-yl)-1-(1H-1,2,4-Triazol-1-yl)Butan-2-ol
- Structural Difference : Pyrimidine ring replaces nitrile group.
- Impact : The pyrimidine enhances water solubility but may reduce blood-brain barrier penetration compared to nitriles .
- Synthesis : Optimized with ZnCl₂/trimethylchlorosilane as low-cost catalysts .
Table 2: Functional Group Comparison
| Compound | Functional Group | Solubility | Bioavailability |
|---|---|---|---|
| Target Compound | Nitrile | Moderate | High |
| Voriconazole Intermediate | Pyrimidine alcohol | High | Moderate |
Epoxide Precursors and Derivatives
1-(((2S,3R)-2-(2,4-Difluorophenyl)-3-Methyloxiran-2-yl)Methyl)-1H-1,2,4-Triazole (CAS 135270-07-4)
Triazole-Thione Derivatives
4-(3-Methylphenyl)-5-(2-Phenyl-1,3-Benzoxazol-5-yl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione
- Structural Difference : Thione (C=S) replaces nitrile (C≡N).
- Spectroscopic Data :
- IR: 1182 cm⁻¹ (C=S) vs. ~2250 cm⁻¹ (C≡N) in nitriles .
- ¹H-NMR: Triazole proton at δ9.81 (vs. δ7.5–8.5 in target) .
Table 3: Catalytic Conditions
| Compound | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Target Compound | MgO | THF/o-xylene | 130°C | 91% |
| Voriconazole Intermediate | ZnCl₂/TMSCl | Not specified | Optimized | High |
Preparation Methods
Tritylation and Hydrolysis
The synthesis begins with (3S)-hydroxy-2-(S)-methylpropionic acid methyl ester (I), which undergoes tritylation using trityl chloride in pyridine to form the trityl ether (II). Subsequent hydrolysis with lithium hydroxide in a tetrahydrofuran (THF)/methanol/water mixture yields the free acid (III). This step ensures hydroxyl group protection, critical for downstream functionalization.
Thioester Formation and Grignard Addition
The acid (III) is converted to a thioester (V) via esterification with 2-mercaptopyridine (IV) using dicyclohexylcarbodiimide (DCC) in dichloromethane. Treatment with 2,4-difluorophenylmagnesium bromide (VI) in THF generates the propiophenone derivative (VII), introducing the difluorophenyl moiety.
Oxidation and Mesylation
The methylene derivative (VIII), formed via Wittig reaction with methyltriphenylphosphonium bromide, undergoes dihydroxylation using osmium tetroxide and N-methylmorpholine oxide to yield the chiral diol (IX). Selective mesylation of the primary alcohol with mesyl chloride produces the monoester (X), directing subsequent nucleophilic substitution.
Epoxide Ring-Opening with Trimethylsilyl Cyanide
Epoxide Synthesis
A stereospecific route involves the preparation of (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazol-1-yl)methyl]oxirane. This epoxide is synthesized via Sharpless asymmetric epoxidation or nucleophilic epoxidation of a triazole-containing allylic alcohol.
Cyanide-Mediated Ring Opening
The epoxide is treated with trimethylsilyl cyanide (TMSCN) and magnesium oxide (MgO) in o-xylene at 130°C. The reaction proceeds via nucleophilic attack at the less hindered carbon, yielding the (2S,3R)-configured nitrile. Subsequent desilylation with tetra-n-butylammonium fluoride (TBAF) in THF furnishes the final product.
Key Data :
-
Stereoselectivity: >98% de (driven by epoxide geometry and reaction conditions).
-
Purification: Silica gel chromatography (n-hexane/ethyl acetate).
Resolution of Racemic Mixtures
Diastereomeric Salt Formation
For racemic synthetic pathways, resolution is achieved using chiral acids. For example, R-(−)-10-camphorsulfonic acid in acetone/methanol selectively crystallizes the (2S,3R)-enantiomer from a diastereomeric mixture.
Chromatographic Separation
Chiral stationary phase chromatography (e.g., Chiralpak AD-H) resolves enantiomers using hexane/isopropanol mobile phases, achieving >99% enantiomeric excess (ee).
Key Data :
Comparative Analysis of Methods
| Method | Yield | Stereoselectivity | Complexity |
|---|---|---|---|
| Multi-Step Synthesis | 40–50% | Moderate | High |
| Epoxide Ring-Opening | 91% | High | Moderate |
| Racemic Resolution | 54–60% | Very High | Low |
The epoxide route offers superior yield and stereocontrol, making it industrially preferable. However, the multi-step approach provides flexibility for derivative synthesis. Racemic resolution, while efficient, requires access to chiral resolving agents.
Mechanistic Insights
Stereochemical Control in Epoxide Ring-Opening
The (2S,3R) configuration arises from Baldwin’s rules, where TMSCN attacks the epoxide’s β-carbon, governed by the triazole group’s steric and electronic effects. MgO neutralizes acidic byproducts, preventing racemization.
Nitrile Formation Dynamics
Hydroxylamine-O-sulfonic acid mediates the von Braun degradation, converting aldehydes to nitriles via intermediate imine formation. This step is pH-sensitive, requiring careful buffering to avoid side reactions.
Process Optimization Strategies
Q & A
Q. What are the key experimental parameters for optimizing the synthesis of (2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile?
- Methodological Answer: Synthesis optimization requires careful selection of solvents, catalysts, and reaction conditions. For example:
- Solvent: Anhydrous THF or polar aprotic solvents are preferred for maintaining reaction efficiency and minimizing side reactions .
- Catalysts: Chiral catalysts like (S)-2-bromopropionitrile or D-10-camphorsulfonic acid improve enantiomeric purity .
- Temperature: Reactions are typically conducted under controlled cooling (e.g., −20°C to 0°C) to suppress racemization .
- Purification: Recrystallization from ethanol/water mixtures or silica gel chromatography achieves >90% purity .
Table 1: Representative Synthesis Conditions
| Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| THF | (S)-2-Bromopropionitrile | −20 | 85 | 91 |
| DCM | D-10-Camphorsulfonic Acid | 0 | 78 | 89 |
Q. Which analytical techniques are critical for characterizing this compound’s stereochemistry and purity?
- Methodological Answer:
- Chiral HPLC: Resolves enantiomers using columns like Chiralpak AD-H with hexane/isopropanol gradients .
- NMR Spectroscopy: and confirm regiochemistry and fluorine substitution patterns .
- LC-MS: Detects trace impurities (e.g., diastereomers or unreacted intermediates) with limits of quantification <0.1% .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis?
- Methodological Answer: Discrepancies in stereochemical results often arise from competing reaction pathways or catalyst deactivation. Strategies include:
- Kinetic vs. Thermodynamic Control: Adjust reaction time and temperature to favor desired pathways (e.g., shorter times at lower temps for kinetic products) .
- Chiral Auxiliaries: Use of tert-butyldimethylsilyl (TBS) protecting groups to stabilize intermediates and reduce epimerization .
- Crystallography: Single-crystal X-ray diffraction validates absolute configuration when NMR data is ambiguous .
Q. What advanced methodologies are recommended for impurity profiling and quantification?
- Methodological Answer:
- Forced Degradation Studies: Expose the compound to stress conditions (heat, light, pH extremes) to identify degradation products .
- HPLC-DAD/ELSD: Employ photodiode array (DAD) or evaporative light scattering detectors (ELSD) for non-UV-active impurities .
- Synthesis-Specific Impurities: Monitor for residual triazole derivatives or fluorinated byproducts using gradient elution (e.g., 0.1% TFA in acetonitrile/water) .
Table 2: Common Impurities and Detection Limits
| Impurity | Source | Detection Method | LOQ (%) |
|---|---|---|---|
| Diastereomer (2R,3S) | Incomplete chiral resolution | Chiral HPLC | 0.05 |
| 2,4-Difluorophenyl ketone | Oxidation side product | LC-MS | 0.1 |
Q. How can computational modeling enhance the understanding of structure-activity relationships (SAR) for this compound?
- Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to predict binding affinities to target enzymes (e.g., CYP51 in antifungal applications) .
- QM/MM Simulations: Analyze transition states in catalytic steps to refine synthetic routes .
- ADMET Prediction: Tools like SwissADME estimate metabolic stability and toxicity, guiding lead optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
